![molecular formula C10H18ClN5O2S B1391579 2-((4-(Pyrimidin-2-yl)piperazin-1-yl)sulfonyl)ethanamine hydrochloride CAS No. 1245569-97-4](/img/structure/B1391579.png)
2-((4-(Pyrimidin-2-yl)piperazin-1-yl)sulfonyl)ethanamine hydrochloride
Overview
Description
Scientific Research Applications
Anti-Fibrosis Activity
Compounds with a pyrimidine moiety, such as “2-((4-(Pyrimidin-2-yl)piperazin-1-yl)sulfonyl)ethanamine hydrochloride”, have been found to exhibit anti-fibrotic activities . These compounds have shown better anti-fibrotic activities than some existing drugs . They inhibit the expression of collagen and the content of hydroxyproline in cell culture medium in vitro .
PAK4 Inhibition
PAK4 is a member of the p21-activated kinases (PAKs), which play critical roles in cellular function, including promoting cell growth, inhibiting cell apoptosis, and regulating cytoskeleton functions . Compounds similar to “2-((4-(Pyrimidin-2-yl)piperazin-1-yl)sulfonyl)ethanamine hydrochloride” have shown significant inhibitory activity against PAK4 . This makes them potential candidates for the development of anticancer drugs .
Antiproliferative Activity
Some compounds similar to “2-((4-(Pyrimidin-2-yl)piperazin-1-yl)sulfonyl)ethanamine hydrochloride” have shown potent antiproliferative activity against certain cell lines . They have been found to inhibit cell cycle distribution, migration, and invasion of these cell lines .
Derivatization Reagent for Carboxyl Groups
“2-((4-(Pyrimidin-2-yl)piperazin-1-yl)sulfonyl)ethanamine hydrochloride” can potentially be used as a derivatization reagent for the carboxyl groups on peptides . This can be particularly useful during the spectrophotometric analysis of phosphopeptides .
α1-AR Affinity
Compounds similar to “2-((4-(Pyrimidin-2-yl)piperazin-1-yl)sulfonyl)ethanamine hydrochloride” have been used in the comparative analysis of structures and α1-AR affinity . This can be useful in the field of medicinal chemistry .
Docking Simulations
These compounds can also be used in docking simulations, which are a type of computer simulation technique used in drug discovery . This can help in the prediction of the molecule’s binding orientation .
Mechanism of Action
Target of Action
Similar compounds have been observed to interact with various cellular targets, such as enzymes involved in dna repair .
Mode of Action
It’s worth noting that similar compounds have been observed to increase the phosphorylation of h2ax in mcf-7 cells , suggesting a potential interaction with DNA repair mechanisms.
Biochemical Pathways
The phosphorylation of h2ax, as observed with similar compounds , is a key event in the DNA damage response pathway.
Result of Action
Similar compounds have been observed to affect cell viability , suggesting potential cytotoxic effects.
properties
IUPAC Name |
2-(4-pyrimidin-2-ylpiperazin-1-yl)sulfonylethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N5O2S.ClH/c11-2-9-18(16,17)15-7-5-14(6-8-15)10-12-3-1-4-13-10;/h1,3-4H,2,5-9,11H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNBAXXNQQTUHPS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CC=N2)S(=O)(=O)CCN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClN5O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.80 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-(Pyrimidin-2-yl)piperazin-1-yl)sulfonyl)ethanamine hydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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